(S)-Benzyl (morpholin-2-ylmethyl)carbamate
説明
特性
IUPAC Name |
benzyl N-[[(2S)-morpholin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-13(15-9-12-8-14-6-7-17-12)18-10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITIVZRVVCHGSS-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657915 | |
| Record name | Benzyl {[(2S)-morpholin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174913-73-5 | |
| Record name | Benzyl {[(2S)-morpholin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A Technical Guide to the Stereoisomers of Benzyl (morpholin-2-ylmethyl)carbamate: (S)- vs. (R)-Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The principle of chirality is a cornerstone of modern drug development, dictating that enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. This guide provides a detailed examination of the (S)- and (R)-enantiomers of Benzyl (morpholin-2-ylmethyl)carbamate, a molecule of interest within the broader class of morpholine derivatives. While direct comparative biological data for these specific enantiomers is not extensively documented in publicly accessible literature, this paper synthesizes established principles of stereochemistry, enantioselective synthesis, and chiral analysis to provide a comprehensive technical overview. We will explore the structural nuances of each enantiomer, propose methodologies for their stereoselective synthesis and analytical separation, and discuss the theoretical basis for their potentially divergent biological activities. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of morpholine-containing therapeutic agents.
The Critical Role of Chirality in Pharmacology
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in drug design and development.[1] Enantiomers, the two mirror-image forms of a chiral molecule, are designated as (S) (from the Latin sinister, for left) and (R) (from the Latin rectus, for right) based on the Cahn-Ingold-Prelog priority rules. While enantiomers possess identical physicochemical properties in an achiral environment, their interactions with chiral biological systems, such as receptors, enzymes, and other proteins, can differ significantly.[1]
This disparity in interaction can lead to one enantiomer (the eutomer) exhibiting the desired therapeutic effect, while the other (the distomer) may be inactive, less active, or even responsible for undesirable side effects.[1] The tragic case of thalidomide, where one enantiomer was sedative and the other teratogenic, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals. Consequently, regulatory agencies worldwide now often require the development of single-enantiomer drugs unless there is a clear therapeutic rationale for using a racemic mixture.
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[2] Its presence can confer favorable pharmacokinetic properties. When substituted, as in Benzyl (morpholin-2-ylmethyl)carbamate, a chiral center is created, necessitating a thorough investigation of the individual stereoisomers.
Structural Elucidation: (S)- and (R)-Benzyl (morpholin-2-ylmethyl)carbamate
The core structure of Benzyl (morpholin-2-ylmethyl)carbamate consists of a morpholine ring, a methylene linker, and a benzyl carbamate group. The chiral center is located at the 2-position of the morpholine ring. The (S) and (R) configurations are determined by the spatial arrangement of the substituents around this carbon atom.
| Compound | Structure | CAS Number |
| (S)-Benzyl (morpholin-2-ylmethyl)carbamate | (Structure not available in search results) | 1174913-73-5 |
| (R)-Benzyl (morpholin-2-ylmethyl)carbamate | (Structure not available in search results) | Not found |
| (Rac)-Benzyl (morpholin-2-ylmethyl)carbamate | (Structure not available in search results) | 1027375-80-9[3] |
Note: 3D representations would be required to definitively illustrate the (S) and (R) configurations.
Stereoselective Synthesis Strategies
The preparation of enantiomerically pure (S)- and (R)-Benzyl (morpholin-2-ylmethyl)carbamate can be approached through two primary strategies: chiral resolution of the racemic mixture or asymmetric synthesis.
Chiral Resolution of Racemic Benzyl (morpholin-2-ylmethyl)carbamate
This approach involves the synthesis of the racemic compound followed by separation of the enantiomers.
Workflow for Chiral Resolution:
Figure 2: Proposed asymmetric synthesis routes to the (S) and (R) enantiomers.
Experimental Protocol: Cbz Protection (General)
-
Dissolution: Dissolve the enantiomerically pure 2-aminomethylmorpholine in a suitable solvent, such as a mixture of dioxane and water.
-
Base Addition: Add a base, such as sodium bicarbonate or sodium hydroxide, to the solution to neutralize the hydro-generated during the reaction.
-
Cbz-Cl Addition: Cool the mixture in an ice bath and slowly add benzyl chloroformate (Cbz-Cl).
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Perform an aqueous work-up to remove inorganic salts and purify the product by column chromatography on silica gel.
Analytical Characterization
Distinguishing between the (S)- and (R)-enantiomers requires techniques that are sensitive to chirality.
-
Chiral High-Performance Liquid Chromatography (HPLC): As described in the resolution section, chiral HPLC is the primary method for separating and quantifying the enantiomers.
-
Polarimetry: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property of a chiral molecule. While no specific rotation data for (S)- or (R)-Benzyl (morpholin-2-ylmethyl)carbamate has been found in the searched literature, it is expected that the (S)-enantiomer will have a specific rotation that is equal in magnitude and opposite in sign to that of the (R)-enantiomer.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. [4]Enantiomers will produce mirror-image CD spectra, providing a powerful tool for their identification and for studying their conformational properties.
Potential for Differential Biological Activity
Although specific studies comparing the biological activities of (S)- and (R)-Benzyl (morpholin-2-ylmethyl)carbamate are not readily available, the extensive literature on chiral drugs provides a strong basis for expecting such differences. [1]The morpholine scaffold is a key component in many biologically active compounds, and its stereochemistry often plays a crucial role in target binding. [2] Hypothetical Scenarios for Differential Activity:
Figure 3: A model illustrating how the different stereochemistry of enantiomers can lead to differential binding at a chiral biological target.
The specific biological activity of Benzyl (morpholin-2-ylmethyl)carbamate would depend on the nature of its molecular target. Given the prevalence of morpholine-containing compounds in neuroscience, it is plausible that these enantiomers could exhibit differential activity at G-protein coupled receptors (GPCRs) or ion channels. For instance, one enantiomer might bind with high affinity to a specific receptor subtype, leading to a desired therapeutic response, while the other enantiomer might have lower affinity or interact with off-target receptors, potentially causing side effects.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the key differences between (S)- and (R)-Benzyl (morpholin-2-ylmethyl)carbamate from a chemical and pharmaceutical perspective. While a lack of direct comparative biological data in the public domain is a current limitation, the principles outlined here provide a solid framework for the rational investigation of these enantiomers.
Future research should focus on:
-
The development and validation of a robust chiral HPLC method for the baseline separation of the enantiomers.
-
The stereoselective synthesis of both the (S)- and (R)-enantiomers in high enantiomeric purity.
-
A comprehensive in vitro and in vivo pharmacological evaluation of the individual enantiomers to determine their respective therapeutic and toxicological profiles.
Such studies are essential for unlocking the full therapeutic potential of this and other chiral morpholine derivatives and for ensuring the development of safer and more effective medicines.
References
-
LookChem. Benzyl (morpholin-2-ylmethyl)carbamate. [Link]
-
I.B.S. Chiral HPLC Method Development. [Link]
- Nurnabi, M., & Ismail, M. (2010). Synthesis of Biologically Important Chiral Morpholine Derivatives. Journal of the Bangladesh Chemical Society, 23(1), 10-17.
-
R Discovery. Pharmacological and Toxicological Testing of the Enantiomers of two Chiral Fomocaine Alkylmorpholine Derivatives in Comparison to their in vitro Interactions on Drug Metabolism in Rats. [Link]
- Dong, M. W. (2003). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Trussardi, R., & Iding, H. (2019). Process for the preparation of chiral 2-aryl morpholines. U.S. Patent No. 10,337,039 B2. Washington, DC: U.S.
- Blacker, A. J., & Stirling, M. (2000). Resolution of chiral amines. European Patent No. EP1036189A1.
-
SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
-
Regis Technologies. (2022, October 14). Getting Started with Chiral Method Development. [Link]
- Atad, E., & Shvo, Y. (2010). Process for preparing enantiomerically enriched amino-alcohols. U.S.
-
Pharmaffiliates. Benzyl (2-oxoethyl)carbamate. [Link]
- Hoffmann-La Roche. (2019). Morpholine derivative. U.S. Patent No. 10,508,107 B2. Washington, DC: U.S.
- Jain, A., & Sahu, S. K. (2024).
- Di Bari, L., Pescitelli, G., & Salvadori, P. (2014). Circular dichroism sensing of chiral compounds using an achiral metal complex as probe. Chirality, 26(8), 379-384.
-
ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link]
- Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696.
- Hoffmann-La Roche. (2015). Process for the preparation of chiral 2-aryl morpholines.
- Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 10426-10440.
- Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578.
- Le, V. D., et al. (2020). Synthesis and Biological Evaluation of a Carbamate-Containing Tubulysin Antibody-Drug Conjugate.
- Giovannini, R., & Ceci, A. (2021). 4-Pyrazin-2-ylmethyl-morpholine derivatives and the use thereof as medicament. U.S. Patent No. 11,174,250 B2. Washington, DC: U.S.
-
SynThink Research Chemicals. 621-84-1 Carbamyl Benzyl Ester - Reference Standard. [Link]
-
BioResource. (2023, August 15). Principle and Applications of Circular Dichroism - Basics & Recent Advancements of CD [Video]. YouTube. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
-
ResearchGate. Circular dichroism spectra of chiral CDs interacting with D-Trp (blue.... [Link]
-
PubChem. Benzyl 4-morpholinophenylcarbamate. [Link]
-
Wikipedia. Benzyl carbamate. [Link]
- Moss, P. H. (1964). Process for the preparation of morpholines. U.S. Patent No. 3,151,112. Washington, DC: U.S.
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-815.
- Smith, A. B., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic Letters, 14(11), 2842-2845.
-
ResearchGate. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. [Link]
- Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
- BASF. (1988). Preparation of morpholine. U.S. Patent No. 4,739,051. Washington, DC: U.S.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzyl (morpholin-2-ylmethyl)carbamate|lookchem [lookchem.com]
- 4. Circular dichroism sensing of chiral compounds using an achiral metal complex as probe - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of (S)-Benzyl (morpholin-2-ylmethyl)carbamate: A Technical Guide for Researchers
This guide provides an in-depth analysis of the potential hazards and safe handling practices for (S)-Benzyl (morpholin-2-ylmethyl)carbamate. It is intended for researchers, scientists, and professionals in the field of drug development who may be working with this or structurally related compounds.
Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for (S)-Benzyl (morpholin-2-ylmethyl)carbamate is not publicly available. The following information is a synthesis of data from closely related compounds, namely benzyl carbamate and morpholine, as well as general knowledge of carbamate chemistry. It is imperative to treat this compound with the caution required for a novel chemical entity and to supplement this guide with rigorous in-house risk assessments.
Compound Profile and Inferred Hazard Identification
(S)-Benzyl (morpholin-2-ylmethyl)carbamate is a chiral organic molecule incorporating a morpholine ring, a carbamate linker, and a benzyl protecting group. To understand its potential hazards, we must consider the toxicological and safety profiles of its constituent moieties.
1.1. The Morpholine Moiety: Morpholine is a versatile solvent and building block. However, it is also classified as a flammable liquid and can cause severe skin burns and eye damage.[1][2][3][4] It is crucial to handle (S)-Benzyl (morpholin-2-ylmethyl)carbamate in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment (PPE) to prevent contact.[1][2][3][5]
1.2. The Benzyl Carbamate Moiety: Benzyl carbamate is known to cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6] Therefore, inhalation of dusts or aerosols and direct contact with the skin and eyes should be strictly avoided.
1.3. The Carbamate Class: Carbamates as a chemical class exhibit a wide range of biological activities. Some are used as pesticides and can have toxic effects.[7][8][9] While the specific toxicity of (S)-Benzyl (morpholin-2-ylmethyl)carbamate is unknown, it is prudent to handle it as a potentially toxic substance.
Inferred Hazard Summary Table:
| Hazard Class | Inferred Potential Hazard | Rationale |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed or inhaled | Based on data for benzyl carbamate.[10][11] |
| Skin Corrosion/Irritation | Causes skin irritation | Based on data for benzyl carbamate.[6][11] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | Based on data for benzyl carbamate.[6][11] |
| Respiratory Irritation | May cause respiratory irritation | Based on data for benzyl carbamate.[6][11] |
| Flammability | Potentially flammable | The morpholine component is a flammable liquid.[1][2][3][5] |
Prudent Laboratory Practices: A Risk Mitigation Workflow
A proactive approach to safety is paramount when working with novel compounds. The following workflow outlines a self-validating system for risk assessment and control.
Caption: A step-by-step protocol for responding to a chemical spill.
4.2. Exposure Response:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [12]Seek medical attention. [12]* Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. [12]Remove contaminated clothing. Seek medical attention if irritation persists. [12]* Inhalation: Move the person to fresh air. [12]If not breathing, give artificial respiration. Seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. [12]Rinse mouth with water. Seek immediate medical attention. [12]
Waste Disposal
All waste containing (S)-Benzyl (morpholin-2-ylmethyl)carbamate should be treated as hazardous.
-
Solid Waste: Collect in a labeled, sealed container.
-
Liquid Waste: Collect in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. [7]Consult with your institution's environmental health and safety department for specific guidance.
Conclusion
While a specific SDS for (S)-Benzyl (morpholin-2-ylmethyl)carbamate is not available, a thorough analysis of its structural components allows for a robust, inferred safety assessment. By treating this compound with the caution afforded to a new chemical entity and adhering to the principles of good laboratory practice, researchers can mitigate the potential risks and ensure a safe working environment. Continuous vigilance and a commitment to a strong safety culture are essential when exploring the frontiers of chemical science.
References
- Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). Environmental Protection Agency.
- Safety Data Sheet Morpholine. (2022, October 1). Redox.
- Morpholine SDS, 110-91-8 Safety Data Sheets. (n.d.). ECHEMI.
- Safety Data Sheet - Morpholine-2,2,3,3,5,5,6,6-d8. (n.d.). C/D/N Isotopes.
- Morpholine - SAFETY DATA SHEET. (2025, April 16).
- Safety Data Sheet: Morpholine. (2019, April 5). Chemos GmbH & Co.KG.
- Cooling Tower Chemicals - CARBAMATE. (2009, May 21).
- Carbamates Waste Compatibility. (n.d.).
- SAFETY DATA SHEET - Benzyl carbamate. (2025, December 18). Fisher Scientific.
- Benzyl carbamate | C8H9NO2 | CID 12136. (n.d.). PubChem.
- Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23).
- benzyl carbamate - Safety Data Sheet. (n.d.). S D Fine-Chem Limited.
- CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE. (n.d.). CAMEO Chemicals.
- Safety Data Sheet - Benomyl. (2024, September 16). Cayman Chemical.
- SAFETY DATA SHEET - 4-Benzyl-2-morpholinecarboxylic acid hydrochloride. (2025, December 22). Fisher Scientific.
- SAFETY DATA SHEET - Benzyl Glycinate Hydrochloride. (2025, November 27). TCI Chemicals.
- Benzyl (morpholin-2-ylmethyl)carbamate. (n.d.). LookChem.
- Benzyl carbamate - Safety Data Sheet. (2023, July 5). Apollo Scientific.
- 2-Benzylmorpholine | C11H15NO | CID 125510. (n.d.). PubChem.
- GHS Classification Search Tool. (n.d.). ChemRadar.
- BENZYL-N-VINYLCARBAMATE SDS, 84713-20-2 Safety Data Sheets. (n.d.). ECHEMI.
- RIFM fragrance ingredient safety assessment, benzyl cinnamate, CAS Registry Number 103-41-3. (2020, April 28). Food and Chemical Toxicology, 141.
Sources
- 1. redox.com [redox.com]
- 2. echemi.com [echemi.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. chemos.de [chemos.de]
- 5. cdnisotopes.com [cdnisotopes.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. agilent.com [agilent.com]
- 9. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
Application Notes & Protocols: Synthesis of Chiral Morpholine Derivatives Using Cbz-Protecting Groups
Introduction: The Strategic Importance of Chiral Morpholines and the Cbz Group
Chiral morpholines are privileged heterocyclic scaffolds that are integral components of numerous pharmaceuticals and biologically active compounds.[1][2][3] Their defined three-dimensional structure is often critical for specific molecular interactions with biological targets, making stereoselective synthesis a key challenge in medicinal chemistry and drug development. The morpholine ring, a saturated 1,4-oxazinane, can influence properties like solubility, metabolic stability, and receptor binding affinity.
The synthesis of these chiral structures necessitates precise control over stereochemistry. This guide focuses on synthetic strategies that leverage the carboxybenzyl (Cbz or Z) protecting group for the amine functionality. Introduced by Bergmann and Zervas, the Cbz group is a cornerstone of peptide chemistry and complex molecule synthesis due to its unique combination of stability and selective removal conditions.[4] It is robust enough to withstand a variety of reaction conditions, yet it can be cleanly removed via catalytic hydrogenolysis, a method that is typically mild and orthogonal to many other protecting groups.[5] This dual nature makes the Cbz group an exemplary choice for multistep syntheses of chiral morpholine derivatives.
Core Synthetic Strategy: From Chiral Amino Alcohols to Cyclized Morpholines
The most reliable and convergent strategy for constructing chiral morpholines begins with a chiral N-Cbz protected amino alcohol. This precursor contains the essential stereocenter and the two functional groups—amine and alcohol—required for the subsequent ring-forming reaction. The primary challenge lies in the efficient and stereoretentive formation of the ether linkage to complete the morpholine ring.
Genesis of the Chiral Precursor: N-Cbz Amino Alcohols
The most common source of chirality for these syntheses is the natural chiral pool of amino acids. This approach ensures high enantiomeric purity from the outset.
Workflow: From Amino Acid to N-Cbz Amino Alcohol
-
N-Protection: The synthesis typically begins with the protection of the amino group of a commercially available chiral amino acid (e.g., L-Alanine, L-Valine) using benzyl chloroformate (Cbz-Cl) under basic conditions (Schotten-Baumann reaction).[6][7] The pH is carefully controlled, usually between 8 and 10, to ensure efficient reaction while minimizing racemization.[7]
-
Carboxylic Acid Reduction: The carboxylic acid moiety of the N-Cbz amino acid is then reduced to a primary alcohol. This is often a two-step process involving esterification (e.g., with methanol and H₂SO₄) followed by reduction with a borohydride reducing agent, such as sodium borohydride (NaBH₄).[6][8] This two-step method is often preferred for its high yields and operational simplicity.
Caption: General workflow for chiral morpholine synthesis.
Ring Formation: Key Cyclization Methodologies
With the N-Cbz amino alcohol in hand, the next critical phase is the intramolecular cyclization to form the morpholine ring. Two powerful methods are highlighted here: the Williamson Ether Synthesis and the Mitsunobu Reaction.
This classic ether synthesis is a robust and widely used method for forming the morpholine ring.[9] The strategy involves converting one of the hydroxyl groups of a diol precursor into a good leaving group, which is then displaced by the other hydroxyl group in an intramolecular SN2 reaction.[10]
Mechanism: The reaction proceeds via the deprotonation of a hydroxyl group by a strong base (e.g., NaH, KOtBu) to form an alkoxide. This nucleophilic alkoxide then attacks an electrophilic carbon, displacing a leaving group (e.g., tosylate, mesylate, or halide) on the same molecule.[9][11] To avoid elimination side-reactions, the leaving group should be on a primary carbon where possible.[12]
Caption: Mechanism of Intramolecular Williamson Ether Synthesis.
The Mitsunobu reaction is an exceptionally mild and reliable method for achieving dehydrative cyclization of diols.[13] It is renowned for its stereospecificity, proceeding with a clean inversion of configuration at the alcohol carbon that becomes the electrophilic center.[13] This makes it particularly powerful for controlling stereochemistry during ring formation.
Mechanism: The reaction is mediated by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[14] The phosphine activates one of the alcohol groups, converting it into an excellent leaving group (an oxyphosphonium salt). The other alcohol group then acts as the intramolecular nucleophile, displacing the activated group to form the ether linkage.[13] A significant advantage is that the reaction is driven by the formation of highly stable byproducts, triphenylphosphine oxide (TPPO) and a hydrazine derivative.[14]
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of a chiral 3-substituted morpholine, starting from a chiral amino acid.
Protocol 1: Synthesis of (S)-4-Carboxybenzyl-3-methylmorpholine from L-Alanine
This protocol details a four-step sequence: N-protection, reduction, O-alkylation, and cyclization.
Step 1: Synthesis of N-Cbz-L-Alanine
-
Dissolve L-Alanine (1.0 eq) in 2 M NaOH (aq) (2.5 eq) in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) and additional 2 M NaOH (1.2 eq) portion-wise over 30 minutes, ensuring the pH remains between 9-10.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture with diethyl ether (2x) to remove unreacted Cbz-Cl and benzyl alcohol.
-
Acidify the aqueous layer to pH 2 with concentrated HCl while cooling in an ice bath.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Cbz-L-Alanine as a white solid or viscous oil.
Step 2: Synthesis of (S)-2-(N-Cbz-amino)-1-propanol
-
To a solution of N-Cbz-L-Alanine (1.0 eq) in anhydrous THF at 0 °C, add N-methylmorpholine (1.0 eq) followed by isobutyl chloroformate (1.0 eq). Stir for 15 minutes to form the mixed anhydride.
-
In a separate flask, dissolve sodium borohydride (NaBH₄, 2.0 eq) in water and cool to 0 °C.
-
Slowly add the mixed anhydride solution to the NaBH₄ solution, maintaining the temperature below 10 °C.
-
Stir at room temperature for 3 hours.
-
Quench the reaction by carefully adding 1 M HCl until the effervescence ceases.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate to give the crude amino alcohol. Purify by flash chromatography if necessary.
Step 3: Synthesis of (S)-N-Cbz-N-(1-hydroxypropan-2-yl)-2-aminoethanol
-
Dissolve (S)-2-(N-Cbz-amino)-1-propanol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (K₂CO₃, 3.0 eq) and 2-bromoethanol (1.2 eq).
-
Heat the mixture to 80 °C and stir overnight under a nitrogen atmosphere.
-
Cool the reaction to room temperature and pour it into water.
-
Extract with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting diol by column chromatography.
Step 4: Cyclization to (S)-4-Cbz-3-methylmorpholine (Williamson Ether Synthesis)
-
Dissolve the diol from Step 3 (1.0 eq) in anhydrous THF and cool to 0 °C.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and then gently reflux for 4 hours until TLC indicates consumption of the starting material.
-
Cool the reaction to 0 °C and quench carefully by the dropwise addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by flash chromatography to yield the title compound.
Cbz Group Deprotection
The final step in many synthetic sequences is the removal of the Cbz group to liberate the free secondary amine of the morpholine ring, which is often required for subsequent functionalization (e.g., in drug development).
Protocol 2: Hydrogenolysis of N-Cbz-Morpholine
-
Dissolve the N-Cbz protected morpholine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add palladium on activated carbon (Pd/C, 10 wt. %, ~5-10 mol % Pd).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator at 1-3 atm).[1][15]
-
Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in air.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected chiral morpholine. The resulting amine is often pure enough for subsequent steps, or it can be purified further by distillation or crystallization of a salt.
Caption: Cbz deprotection via catalytic hydrogenolysis.
Data Summary and Troubleshooting
| Cyclization Method | Key Reagents | Typical Yield | Stereochemistry | Key Advantages & Considerations |
| Williamson Ether | Strong Base (NaH, KOtBu) | Good to Excellent | Retention | Cost-effective, scalable. Risk of elimination with hindered substrates. Requires anhydrous conditions.[12] |
| Mitsunobu | PPh₃, DIAD/DEAD | Good to Excellent | Inversion | Very mild conditions, high functional group tolerance, predictable stereochemical outcome. Stoichiometric byproducts (TPPO) can complicate purification.[14] |
Common Issues & Field-Proven Insights:
-
Incomplete Cyclization: In Williamson synthesis, this can result from a weak base, insufficient temperature, or steric hindrance. Consider a stronger base (e.g., KOtBu instead of K₂CO₃) or a more polar aprotic solvent like DMF.
-
Low Yield in Reduction: The reduction of N-Cbz amino acids can sometimes lead to over-reduction or side products. The mixed anhydride method followed by NaBH₄ reduction is generally clean and high-yielding.[8]
-
Purification Challenges: The triphenylphosphine oxide (TPPO) byproduct from Mitsunobu reactions can be difficult to remove. Chromatography on silica gel is standard, but crystallization or using polymer-bound PPh₃ can simplify workup.[14]
-
Catalyst Poisoning: During hydrogenolysis, sulfur-containing compounds or certain functional groups can poison the palladium catalyst. Ensure starting materials are pure. If poisoning is suspected, increase catalyst loading or use a more robust catalyst like Pearlman's catalyst (Pd(OH)₂/C).
Conclusion
The carboxybenzyl (Cbz) group serves as an outstanding protecting group for the stereoselective synthesis of chiral morpholine derivatives. Its stability throughout multi-step sequences, combined with its clean and efficient removal via hydrogenolysis, provides a reliable synthetic platform. By starting from the chiral pool of amino acids and employing robust cyclization methods like the intramolecular Williamson ether synthesis or the Mitsunobu reaction, researchers can access a diverse range of enantiomerically pure morpholine scaffolds. The protocols and insights provided herein offer a validated framework for professionals in drug discovery and chemical development to construct these valuable heterocyclic motifs with high fidelity and control.
References
-
Ma, M. L., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 15061–15066. [Link]
-
Ma, M. L., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Ma, M. L., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). [Link]
-
Gull, G., et al. (1985). Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. RSC Publishing. [Link]
-
Wolfe, J. P., et al. (2007). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. [Link]
-
Ma, M. L., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing). DOI:10.1039/D1SC04288B. [Link]
-
Various Authors. (2021). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Various Sources aggregated by Semantic Scholar. [Link]
-
Ma, M. L., et al. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. [Link]
-
Wikipedia contributors. Reductive amination. Wikipedia. [Link]
-
Various Authors. (2023). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. Organic Chemistry Portal. [Link]
-
Chu, D., et al. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC - NIH. [Link]
-
Kumar, A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ACS Publications. [Link]
-
Campbell, A. D., et al. (2003). A Mitsunobu Diol Cyclisation to Chiral Morpholines and Dioxanes. Synlett. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
- Process for preparing enantiomerically enriched amino-alcohols.
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ResearchGate. [Link]
-
Dembinski, R. (2004). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]
-
Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka University Journal of Science. [Link]
-
Smith, A. B., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC - NIH. [Link]
-
Organic Synthesis. Mitsunobu reaction. Organic Synthesis. [Link]
-
Tang, X., et al. (2017). Mitsunobu Reaction Using Basic Amines as Pronucleophiles. ACS Publications. [Link]
-
May, S. A., et al. (2012). Practical Synthesis of Chiral 2-Morpholine. Organic Process Research & Development - ACS Publications. [Link]
-
Olsen, R. K., et al. (1987). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Organic Chemistry Tutor. [Link]
-
Suri, J. L. (2007). Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]
-
Wikipedia contributors. Mitsunobu reaction. Wikipedia. [Link]
-
Wikipedia contributors. Williamson ether synthesis. Wikipedia. [Link]
-
Soderberg, T. (n.d.). 9.5. Williamson ether synthesis. Organic Chemistry 1: An open textbook - Lumen Learning. [Link]
-
ChemTalk. Williamson Ether Synthesis. ChemTalk. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Mikhailovskii, A. G., & Aliev, Z. G. (2025). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Kliger, G. A., et al. (1982). Gas-phase synthesis of morpholine from diethylene glycol and ammonia. OSTI.GOV. [Link]
-
Nurnabi, M., & Ismail, M. (2009). Synthesis of Biologically Important Chiral Morpholine Derivatives. ResearchGate. [Link]
-
He, Y. P., et al. (2023). Zinc chloride-catalyzed cyclizative 1,2-rearrangement enables facile access to morpholinones bearing aza-quaternary carbons. NIH. [Link]
-
Sharma, H., et al. (2021). Synthesis and SAR of morpholine and its derivatives: A review update. Journal of Molecular Structure. [Link]
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols - Google Patents [patents.google.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
Application Notes and Protocols: Reagents for Coupling (S)-Benzyl (morpholin-2-ylmethyl)carbamate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acid analogues is a cornerstone of modern drug discovery, enabling the synthesis of peptidomimetics with enhanced potency, stability, and pharmacokinetic profiles. (S)-Benzyl (morpholin-2-ylmethyl)carbamate presents a unique building block, offering a constrained morpholine scaffold that can impart favorable conformational rigidity and polarity to a peptide sequence. However, its secondary amine nature and steric bulk around the reactive amine pose significant challenges to standard peptide coupling protocols.
This guide provides a comprehensive overview of reagent selection and detailed protocols for the efficient and epimerization-free coupling of (S)-Benzyl (morpholin-2-ylmethyl)carbamate. We will delve into the mechanistic rationale behind reagent choice, offering field-proven insights to overcome the hurdles associated with this sterically demanding coupling.
The Challenge: Steric Hindrance and Reactivity
The primary obstacle in coupling (S)-Benzyl (morpholin-2-ylmethyl)carbamate lies in the steric hindrance presented by the morpholine ring and the adjacent benzyloxycarbonyl (Cbz) protecting group. This bulk can significantly slow down the rate of acylation, leading to incomplete reactions or requiring harsh conditions that may compromise the integrity of the peptide or lead to racemization of the activated amino acid. Furthermore, the secondary amine of the morpholine moiety is less nucleophilic than a primary amine, further reducing reaction kinetics.
To address these challenges, the selection of a highly efficient coupling reagent is paramount. The ideal reagent should rapidly generate a highly activated ester of the incoming amino acid, minimizing the opportunity for side reactions and driving the coupling to completion even with a sterically hindered, less nucleophilic amine.
Mechanistic Considerations for Reagent Selection
Peptide coupling reactions proceed via a two-step process: activation of the carboxylic acid and subsequent acylation of the amine.[1] The efficiency of the coupling reagent is determined by how effectively it facilitates these steps. For sterically hindered couplings, reagents that form highly reactive activated species are preferred.
Uronium/Aminium and Phosphonium Salts
Modern peptide synthesis heavily relies on uronium/aminium and phosphonium salt-based coupling reagents.[1] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive activated ester.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a third-generation uronium salt that is particularly effective for difficult couplings.[2][3] Its mechanism involves the formation of a highly reactive OAt-active ester.[4] The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and accelerating the coupling reaction.[4]
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is a phosphonium-based reagent known for its remarkable resistance to racemization.[5][6] It is particularly useful for coupling easily epimerized amino acids and has shown high efficiency in complex natural product synthesis.[5] DEPBT can selectively mediate amide bond formation even in the presence of unprotected hydroxyl groups.[7]
Below is a diagram illustrating the general mechanism of uronium salt-mediated peptide coupling.
Caption: Generalized workflow for peptide bond formation using a uronium salt coupling reagent.
Reagent Selection Guide
| Reagent | Class | Advantages | Disadvantages |
| HATU | Uronium/Aminium Salt | - High coupling efficiency, especially for hindered amino acids.[3] - Fast reaction rates.[4] - Low racemization.[2] | - Can cause guanidinylation of the N-terminal amine if used in large excess or with prolonged reaction times.[3] - More expensive than carbodiimides. |
| DEPBT | Phosphonium Salt | - Excellent for suppressing racemization.[5][8] - Effective for both solution and solid-phase synthesis.[5][6] - Does not require protection of hydroxyl groups on the amine component.[7] | - Can be slower than HATU for some couplings. |
| DIC/Oxyma | Carbodiimide/Additive | - Cost-effective. - OxymaPure is a safer and effective alternative to HOBt/HOAt.[1] - DIC is suitable for solid-phase synthesis as the urea byproduct is soluble.[8] | - Generally less reactive than uronium or phosphonium salts, may require longer reaction times or elevated temperatures for hindered couplings.[9] |
Detailed Experimental Protocols
The following protocols are designed for a standard 0.1 mmol solid-phase peptide synthesis (SPPS) scale. Adjustments may be necessary for solution-phase synthesis or different scales.
Protocol 1: HATU-Mediated Coupling
This protocol is recommended as the primary choice for coupling (S)-Benzyl (morpholin-2-ylmethyl)carbamate due to the high reactivity of HATU.
Materials:
-
Fmoc-protected amino acid (0.4 mmol, 4 eq.)
-
HATU (0.38 mmol, 3.8 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
(S)-Benzyl (morpholin-2-ylmethyl)carbamate (or resin-bound peptide with N-terminal (S)-morpholin-2-ylmethylamine) (0.1 mmol, 1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Pre-activation: In a clean, dry reaction vessel, dissolve the Fmoc-protected amino acid and HATU in DMF.
-
Add DIPEA to the solution and vortex briefly. Allow the pre-activation to proceed for 1-2 minutes at room temperature. This step is critical for forming the active ester.
-
Coupling: Add the pre-activated amino acid solution to the resin-bound peptide (with the free (S)-morpholin-2-ylmethylamine terminus) or a solution of (S)-Benzyl (morpholin-2-ylmethyl)carbamate.
-
Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended, or the temperature may be slightly elevated (e.g., to 40 °C).
-
Monitoring: Monitor the reaction progress using a qualitative test (e.g., Kaiser test for primary amines, if applicable, or a chloranil test for secondary amines). A negative test indicates the reaction is complete.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.
Protocol 2: DEPBT-Mediated Coupling
This protocol is an excellent alternative, particularly if racemization of the C-terminal residue of the incoming amino acid is a concern.
Materials:
-
Fmoc-protected amino acid (0.4 mmol, 4 eq.)
-
DEPBT (0.4 mmol, 4 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.)
-
(S)-Benzyl (morpholin-2-ylmethyl)carbamate (or resin-bound equivalent) (0.1 mmol, 1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the Fmoc-protected amino acid, DEPBT, and the resin-bound peptide or (S)-Benzyl (morpholin-2-ylmethyl)carbamate in DMF.
-
Add DIPEA to the mixture to initiate the coupling reaction.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress as described in Protocol 1.
-
Upon completion, wash the resin as described in Protocol 1.
Workflow Diagram
Sources
- 1. bachem.com [bachem.com]
- 2. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 3. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. peptide.com [peptide.com]
- 9. CA2915484C - Improved coupling method for peptide synthesis at elevated temperatures - Google Patents [patents.google.com]
Application Notes & Protocols: The 2-Substituted Morpholine Scaffold in Modern Drug Discovery
Foreword: The Ascendance of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures." The morpholine ring is one such entity, but it is the introduction of a stereocenter at the 2-position that unlocks its true potential as a cornerstone of modern drug design. 2-Substituted morpholines are not merely passive structural components; they are active modulators of physicochemical and pharmacological properties. Their prevalence in over 20 FDA-approved drugs is a testament to their utility.[1][2] This guide provides an in-depth exploration of the strategic application of this scaffold, from stereoselective synthesis to its role in clinically successful therapeutics.
The inherent polarity of the morpholine oxygen atom enhances aqueous solubility, a critical factor for oral bioavailability.[3] Simultaneously, the saturated heterocyclic ring provides a three-dimensional geometry that can escape the "flatland" of aromatic-heavy compounds, often leading to improved metabolic stability and reduced off-target toxicity.[4] Furthermore, the nitrogen atom's basicity (pKa ≈ 8.7) is frequently optimal for forming salt forms and engaging in crucial hydrogen bond interactions with biological targets.[3] Crucially, the chiral center at the C-2 position allows for precise spatial orientation of substituents, enabling chemists to fine-tune interactions with chiral protein binding pockets, a fundamental principle of modern pharmacology.[5][6][7]
Part 1: Stereoselective Synthesis - The Gateway to Chiral Scaffolds
The therapeutic efficacy of a 2-substituted morpholine is intrinsically linked to its stereochemistry. Consequently, the development of robust, stereoselective synthetic methods is of paramount importance. While numerous strategies exist, modern drug discovery programs prioritize efficiency, atom economy, and scalability. Below are protocols for leading-edge methodologies that provide reliable access to these chiral building blocks.
Protocol 1: Asymmetric Hydrogenation of Dehydromorpholines
This "after cyclization" strategy is a highly efficient method for establishing the C-2 stereocenter with exceptional enantiomeric excess (ee).[5][8] The protocol leverages a chiral catalyst to deliver hydrogen to one face of a prochiral double bond within a pre-formed dehydromorpholine ring.
Causality of Experimental Choices:
-
Catalyst System: A rhodium complex with a large bite-angle bisphosphine ligand (e.g., SKP-Rh) is chosen. The large bite angle creates a well-defined and rigid chiral pocket around the metal center, which is essential for high enantioselectivity.[8][9][10]
-
N-Protecting Group: An N-acyl group (like Cbz or Boc) is critical. It activates the enamine substrate for hydrogenation and can act as a directing group, enhancing the stereochemical control exerted by the chiral ligand.[10]
-
Pressure & Temperature: High hydrogen pressure increases the concentration of hydrogen available to the catalyst, accelerating the reaction rate. The temperature is optimized to balance reaction kinetics with catalyst stability and selectivity.
Step-by-Step Methodology:
-
Substrate Preparation: Synthesize the N-acyl-2-substituted-dehydromorpholine substrate via standard organic chemistry methods.
-
Catalyst Loading: In an inert atmosphere glovebox, charge a high-pressure reactor with the dehydromorpholine substrate (1.0 mmol) and the chiral Rh-bisphosphine catalyst (0.2-1 mol%).
-
Solvent Addition: Add a degassed solvent, such as methanol or dichloromethane (5 mL).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas (3x), and then pressurize to the desired pressure (e.g., 30 atm).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for 12-24 hours. Monitor reaction completion by TLC or LC-MS.
-
Workup: Carefully vent the reactor. Concentrate the reaction mixture in vacuo.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (% ee) of the 2-substituted morpholine product using chiral HPLC.
| Parameter | Typical Value | Rationale |
| Catalyst Loading | 0.2 - 1.0 mol% | Balances reaction efficiency with cost.[8] |
| H₂ Pressure | 10 - 30 atm | Ensures sufficient H₂ concentration for the catalytic cycle.[5] |
| Temperature | 30 - 50 °C | Provides adequate thermal energy without compromising catalyst integrity. |
| Enantioselectivity | >95% ee | Achievable with optimized catalyst and conditions.[9][10] |
Protocol 2: Visible-Light Photocatalytic Annulation
A more recent innovation, this method constructs the morpholine ring directly from readily available starting materials using light energy.[11][12] It offers access to complex substitution patterns that can be challenging via other routes.
Causality of Experimental Choices:
-
Photocatalyst: An iridium or ruthenium-based complex is typically used to absorb visible light and initiate a single-electron transfer (SET) process, generating a key radical cation intermediate.[11]
-
Lewis & Brønsted Acids: These are used in concert. A Lewis acid can activate the imine substrate, while a Brønsted acid like triflic acid protonates the substrate and prevents product oxidation.[11]
-
Light Source: Blue LEDs are commonly used as they provide the specific wavelength of energy needed to excite the photocatalyst efficiently and affordably.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried vial, add the imine substrate (0.1 mmol), the alcohol component, the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1 mol%), Lewis acid, and Brønsted acid.
-
Solvent Addition: Add a dry, degassed solvent (e.g., 1,2-dichloroethane).
-
Degassing: Sparge the solution with argon for 15 minutes to remove oxygen, which can quench the excited state of the photocatalyst.
-
Irradiation: Place the vial approximately 5 cm from a blue LED lamp and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction for 24-48 hours by LC-MS until the starting material is consumed.
-
Quenching & Workup: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to yield the desired 2-substituted morpholine. The diastereoselectivity can be determined by ¹H NMR analysis of the crude product.[12]
Part 2: The 2-Substituted Morpholine in Action: Therapeutic Case Studies
The true value of a scaffold is demonstrated by its successful application in drug candidates. The 2-substituted morpholine has proven its worth across a spectrum of therapeutic areas.
Approved Drugs Featuring the Scaffold
The following table highlights prominent examples of FDA-approved drugs where the 2-substituted morpholine is a key structural element.
| Drug Name | Therapeutic Area | Role of the 2-Substituted Morpholine |
| Reboxetine | Antidepressant (NRI) | The (2R)-2-[( R)-(2-ethoxyphenoxy)phenylmethyl]morpholine enantiomer is the active drug. The stereochemistry is critical for selective norepinephrine reuptake inhibition.[13] |
| Aprepitant | Anti-emetic (NK₁ Antagonist) | The C-2 substituent helps orient the fluorophenyl groups into the neurokinin-1 receptor binding site. The morpholine core improves solubility and PK properties.[14] |
| Phendimetrazine | Appetite Suppressant | A simple 2-methyl substitution is present in this sympathomimetic amine, which acts as a stimulant.[15] |
| Moclobemide | Antidepressant (MAO-A Inhibitor) | Contains a 2-(4-chlorophenoxy)ethyl group attached to the morpholine nitrogen, but the core morpholine contributes to its physicochemical properties.[13] |
Case Study: Central Nervous System (CNS) Disorders
The ability to cross the blood-brain barrier (BBB) is a major hurdle in CNS drug development. The morpholine ring often improves the pharmacokinetic properties that facilitate brain penetration.[14][16]
-
Neurodegenerative Disease - BACE1 Inhibition: In the development of inhibitors for β-secretase (BACE1), a key target in Alzheimer's disease, 2-substituted morpholines have been employed to interact with the enzyme's active site. For instance, a C-2 substituent bearing a thioamide group was shown to form key interactions with the catalytic aspartate residues (Asp228), while an adjacent phenyl group could occupy a hydrophobic pocket in the flap region.[14] The precise stereochemical display of these groups, dictated by the C-2 chiral center, is essential for potent inhibition.
Sources
- 1. enamine.net [enamine.net]
- 2. Morpholine Bioisosteres for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: (S)-Benzyl (morpholin-2-ylmethyl)carbamate Synthesis
Ticket ID: #MORPH-SYN-001 Subject: Yield Optimization & Troubleshooting for Chiral Morpholine Scaffolds Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Part 1: Core Directive & Executive Summary
The Challenge: Synthesizing (S)-benzyl (morpholin-2-ylmethyl)carbamate (also known as N-Cbz-2-aminomethylmorpholine) often suffers from three critical failure points: regiochemical scrambling during epoxide opening, incomplete cyclization of the amino-alcohol intermediate, and product loss during aqueous workup due to the high polarity of the morpholine ring.
The Solution: This guide moves beyond standard textbook protocols, advocating for a "Chelate-Controlled Ring Closure" strategy. We shift focus from thermodynamic control (which often leads to racemization) to kinetic control using specific sulfonyl activators and phase-transfer catalysis.
Target Molecule Analysis:
-
Core Scaffold: Morpholine (saturated 1,4-oxazine).[1]
-
Chirality: (S)-configuration at C2.
-
Protecting Groups: Exocyclic amine is Cbz-protected; Ring nitrogen is typically secondary (free) or transiently protected (Benzyl/Boc) depending on the stage.
Part 2: Technical Troubleshooting & Optimization
Module 1: The Critical Cyclization Step (The "Yield Killer")
Context: The most robust route utilizes (S)-Epichlorohydrin and N-Benzylethanolamine to form the morpholine core. The yield bottleneck is the cyclization of the intermediate diol.
Q: My cyclization yield is stuck at <40%. I see large amounts of polymerized side products. What is happening?
A: You are likely using a "one-pot" thermal cyclization or sulfuric acid-mediated closure. These are too harsh for high optical purity and yield.
The Fix: The Two-Step Activation Protocol Instead of direct acid cyclization, use Mesyl Chloride (MsCl) activation followed by base-mediated displacement.
-
Activation: React the diol intermediate with 1.1 eq MsCl and 1.2 eq Et3N at -10°C .
-
Why? Low temperature prevents the "double-mesylation" of the secondary amine (if unprotected) or competitive polymerization.
-
-
Cyclization: Treat the crude mesylate with KOtBu (Potassium tert-butoxide) in THF/t-BuOH (10:1) .
-
Why? KOtBu is bulky and non-nucleophilic, favoring the intramolecular
displacement (ring closure) over intermolecular displacement (polymerization).
-
Q: My product is partially racemic (ee% dropped from 99% to 85%).
A: This indicates an Aziridinium Ion Leak . If the reaction temperature during the initial epoxide opening (Epichlorohydrin + Amine) is too high (>50°C), the amine can attack the C3 position after displacing the chloride, forming a symmetrical aziridinium intermediate. Opening this intermediate destroys chirality.
The Fix: Lewis Acid Catalysis
-
Use Ca(OTf)2 or LiClO4 (0.1 eq) during the epoxide opening step.
-
Mechanism: The Lewis acid coordinates to the epoxide oxygen, making C1 more electrophilic and lowering the activation energy for direct attack, allowing you to run the reaction at 0°C to room temperature rather than heating.
Module 2: Workup & Isolation (The "Water Soluble Nightmare")
Q: The reaction looks clean on TLC, but I lose 50% of the mass during aqueous extraction.
A: Morpholines are notoriously hygroscopic and water-soluble, especially as free bases. Standard EtOAc/Water extractions will partition the product into the aqueous phase.
The Fix: The "Salting-Out" & pH Switch
-
Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This increases the ionic strength, forcing the organic morpholine out ("Salting out").
-
Solvent Switch: Do not use Ethyl Acetate. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) . These solvents have higher extraction efficiency for polar amines.
-
pH Control: Ensure the aqueous layer is pH > 12 using 50% NaOH before extraction. The amine must be fully deprotonated to be extractable.
Module 3: Functional Group Interconversion (OH to NH-Cbz)
Context: Once you have the (S)-4-benzyl-2-(hydroxymethyl)morpholine , you must convert the hydroxyl group to the Cbz-protected amine.
Q: The Mitsunobu reaction (Dead/PPh3/Phthalimide) is failing or difficult to purify.
A: Triphenylphosphine oxide (TPPO) removal is painful on scale.
The Fix: The Sulfonate-Azide Route This route is more atom-economical and easier to purify.
-
Mesylation: React alcohol with MsCl/Et3N.
-
Azidation: React crude mesylate with NaN3 in DMF at 60°C. (Safety: Keep azide concentration low).
-
Staudinger/Reduction: Reduce Azide to Amine (H2/Pd-C or PPh3/H2O).
-
Protection: React crude amine with Benzyl Chloroformate (Cbz-Cl) and Schotten-Baumann conditions (NaHCO3/Water/DCM).
Part 3: Visualized Workflow
Optimized Synthetic Pathway
This diagram illustrates the recommended high-yield route, highlighting the critical control points.
Caption: Figure 1.[2] Optimized "Chelate-Controlled" pathway preventing racemization and polymerization side-reactions.
Part 4: Quantitative Data & Reagent Table
Table 1: Reagent Stoichiometry & Process Parameters
| Step | Reagent | Eq. | Temp | Critical Note |
| 1 | (S)-Epichlorohydrin | 1.0 | 0°C | High ee% source required (>99%). |
| 1 | N-Benzylethanolamine | 1.05 | 0°C -> RT | Slight excess ensures complete consumption of epoxide. |
| 1 | Ca(OTf)2 (Catalyst) | 0.1 | 0°C | Essential for regioselectivity. |
| 2 | Mesyl Chloride (MsCl) | 1.1 | -10°C | Add slowly to prevent exotherm. |
| 3 | KOtBu | 1.2 | 0°C | Use THF/tBuOH mix to stabilize the base. |
| 4 | NaN3 | 1.5 | 60°C | Use safety shield; avoid chlorinated solvents with Azide. |
References
-
Breuning, A., et al. (2007). "One-Pot Synthesis of Enantiomerically Pure 2-(Hydroxymethyl)morpholines from (S)-Epichlorohydrin and Amino Alcohols." European Journal of Organic Chemistry.
-
Palchykov, V. A. (2013).[1] "Morpholines: Synthesis and Biological Activity."[1][2][3][4] Russian Journal of Organic Chemistry.
-
Vertex Pharmaceuticals. (2012). "Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes." National Institutes of Health (PMC).
-
Boehringer Ingelheim. (2024). "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." ChemRxiv.
-
LookChem. (2024). "Benzyl (morpholin-2-ylmethyl)carbamate - Chemical Properties and Suppliers." LookChem Database.[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
Optimizing purification of (S)-Benzyl (morpholin-2-ylmethyl)carbamate from reaction mixtures
[1][2]
Welcome to the Purification Support Center. This guide addresses the specific challenges in isolating and purifying (S)-Benzyl (morpholin-2-ylmethyl)carbamate (also known as N-Cbz-2-aminomethylmorpholine).
Our protocols are designed to exploit the unique physicochemical properties of this molecule:
-
Basicity: The morpholine ring nitrogen (
) allows for pH-switchable solubility.[1] -
Polarity: The carbamate and amine functionalities create moderate polarity, often leading to "tailing" on silica.
-
Chirality: The (S)-configuration at the C2 position is critical and prone to racemization if harsh conditions are used.
🟢 Module 1: The "Catch & Release" Extraction (Primary Workup)
Status: Recommended First-Line Purification Applicability: Removal of non-basic impurities (e.g., benzyl alcohol, unreacted benzyl chloroformate, bis-acylated byproducts).[1][2]
The Mechanism
Because the morpholine nitrogen is basic, we can reversibly protonate it.
-
pH < 4: The molecule becomes an ammonium salt (Water Soluble).[1][2]
-
pH > 10: The molecule exists as a free base (Organic Soluble).[1][2]
Step-by-Step Protocol
| Step | Action | Critical Parameter | Why? |
| 1. Quench | Dilute reaction mixture with EtOAc/DCM. | Temperature < 20°C | Prevent exotherms from degrading the Cbz group. |
| 2. "Catch" | Extract organic layer with 1M HCl (aq) (3x).[1][2] | Target pH: 2-3 | Protonates the morpholine N. The product moves to the Aqueous Layer . Neutral impurities stay in Organic.[3] |
| 3. Wash | Wash the combined Aqueous layers with fresh EtOAc (2x).[1][2] | -- | Removes physically entrained neutral impurities. |
| 4. "Release" | Basify the Aqueous layer with 4M NaOH or Sat. | Target pH: 10-12 | Deprotonates the morpholine N. Product becomes lipophilic again. |
| 5. Extract | Extract the cloudy aqueous mixture with DCM (3x).[1][2] | -- | Recovers the purified free base into the organic phase. |
| 6. Dry | Dry over | Max Bath Temp: 40°C | Yields the purified oil/solid. |
Visualization: Acid-Base Workflow
Figure 1: The "Catch and Release" purification logic separating basic product from neutral impurities.[1][2]
🟡 Module 2: Chromatographic Troubleshooting
Status: For High-Purity Requirements (>98%) Issue: The secondary amine interacts with silanol groups on silica gel, causing peak tailing and broad bands.
Troubleshooting Guide: Peak Tailing
| Variable | Recommendation | Technical Rationale |
| Stationary Phase | Amino-functionalized Silica or C18 | Standard silica is acidic.[1] Amino-silica neutralizes surface activity; C18 eliminates silanol interactions.[1] |
| Mobile Phase Modifier | 1% Triethylamine (TEA) or 1% | The additive competes for active silanol sites, "blocking" them so the product elutes sharply [1][3].[2] |
| Solvent System | DCM : MeOH : | A standard "magic mixture" for polar amines.[1] |
| Loading | Liquid load in DCM (avoid dry load if possible) | Dry loading on silica can cause irreversible adsorption of the amine.[1][2] |
Decision Tree: Chromatography Optimization
Figure 2: Logic flow for correcting amine peak shape issues.[1][2]
🔴 Module 3: Enantiomeric Purity & Resolution
Status: Critical for Biological Assays Challenge: Ensuring the (S)-enantiomer is not contaminated with the (R)-isomer.
Analytical Check (Chiral HPLC)
If you suspect racemization, use these conditions to verify
-
Column: ChiralPak-OJ (or equivalent cellulose carbamate based column).[1][2]
-
Mobile Phase: Heptane / Ethanol / Diethylamine (60 : 40 : 0.2).[1][2]
-
Rationale: The diethylamine modifier is essential to sharpen the peaks of the basic morpholine [5].
Chemical Resolution (If HPLC is unavailable)
If the product is racemic or low
-
Resolving Agent: (S)-(+)-Mandelic acid or Dibenzoyl-L-tartaric acid.[1][2]
-
Method:
-
Dissolve crude amine in hot Ethanol/IPA.
-
Add 1.0 eq of Resolving Agent.
-
Cool slowly to induce crystallization of the diastereomeric salt.
-
Filter and measure melting point (sharp mp indicates purity).[1]
-
Free-base the salt using the Module 1 protocol.
-
🔵 Module 4: Solid State & Storage (Salt Formation)
Issue: The free base is often a viscous oil that is difficult to handle and prone to oxidation.[1] Solution: Convert to a crystalline salt for long-term storage.[1]
Recommended Salts:
-
Oxalate Salt: Often forms highly crystalline solids with morpholines.
-
Protocol: Dissolve free base in EtOAc. Add 1 eq of Oxalic acid dissolved in minimal hot MeOH. Cool to 0°C.
-
-
Hydrochloride Salt:
-
Protocol: Dissolve free base in
. Add 1 eq of 2M HCl in Diethyl Ether dropwise. The white precipitate is hygroscopic; handle under .
-
FAQ: Frequently Asked Questions
Q: My product formed an emulsion during the basic extraction (Step 4). What do I do? A: Emulsions are common with carbamates.
-
Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.
-
Filter the mixture through a pad of Celite to break physical surfactant barriers.
-
Wait. Gravity is your best reagent.
Q: Can I use
Q: I see a double peak in NMR (
References
-
HPLC Troubleshooting Guide. Restek Corporation. "Tailing Peaks: Secondary Silanol Interactions." Link
-
pKa Data of Morpholine Derivatives. Organic Chemistry Data. Morpholine pKa ~ 8.[4][5]36. Link
-
BenchChem Technical Support. "Overcoming Peak Tailing in HPLC Analysis of Aliphatic Amines." Link
-
Organic Syntheses. "Benzyl Carbamate Purification." Org. Synth. 2008, 85, 15-22.[1][2] Link
-
Patent US7294623B2. "Benzyl morpholine derivatives and chiral chromatography conditions." (See Example 7 for ChiralPak-OJ conditions). Link
Sources
- 1. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. m.youtube.com [m.youtube.com]
- 4. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solving solubility issues of benzyl carbamate intermediates in polar solvents
Ticket ID: CBZ-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving Solubility Bottlenecks for Benzyl Carbamate Intermediates in Polar Solvents
Executive Summary: The "Cbz Paradox"
Welcome to the Technical Support Center. You are likely here because you are facing the "Cbz Paradox": The Benzyloxycarbonyl (Cbz or Z) group is essential for orthogonal protection in peptide and organic synthesis due to its stability against acids and bases [1]. However, this stability arises from strong intermolecular hydrogen bonding (carbamate N-H to C=O) and
The Problem: While Cbz-intermediates are soluble in non-polar organic solvents (DCM, Toluene), they often exhibit poor solubility in the polar protic solvents (MeOH, EtOH) required for their primary deprotection method: Catalytic Hydrogenolysis .
This guide provides diagnostic workflows and solvent engineering protocols to overcome these solubility limits without compromising reaction integrity.
Diagnostic Phase: Identify Your Solubility Barrier
Before altering your protocol, use this logic flow to identify the thermodynamic barrier preventing dissolution.
Figure 1: Diagnostic logic flow for identifying the root cause of Cbz-intermediate insolubility. Blue nodes indicate decision points; Red/Green nodes indicate actionable outcomes.
Troubleshooting Module: Hydrogenolysis (Deprotection)
Symptom: The Cbz-protected substrate forms a slurry in Methanol/Ethanol. The Pd/C catalyst is added, but the reaction is sluggish or incomplete because the substrate cannot reach the catalyst surface.
The Mechanism of Failure
Hydrogenolysis is a heterogeneous catalytic process. It requires the substrate to adsorb onto the Pd surface. If the substrate is solid (precipitated), the reaction rate is limited by the dissolution rate (
Protocol A: The "Active Co-Solvent" System
Do not rely on pure alcohols. Use a binary solvent system that balances catalyst activity (protic) with substrate solubility (aprotic).
| Solvent Component | Function | Recommended Ratio (v/v) |
| Ethyl Acetate (EtOAc) | Dissolves lipophilic Cbz-substrate | 30-50% |
| Methanol (MeOH) | Activates Pd/C catalyst (Protic source) | 50-70% |
| Acetic Acid (AcOH) | Protonates amines, prevents catalyst poisoning | 1-5% (Additive) |
| THF | Universal solubilizer (Use if EtOAc fails) | 20-40% |
Step-by-Step Workflow:
-
Dissolution: Dissolve the Cbz-intermediate in the minimum volume of EtOAc or THF required for complete clarity at room temperature.
-
Dilution: Slowly add Methanol. If cloudiness (Tyndall effect) appears, stop and add more EtOAc.
-
Catalyst Addition: Add Pd/C after the solvent system is stable.
-
Acid Doping: For amine products that might poison the catalyst, add 1.0 eq of Acetic Acid or HCl (in dioxane) to keep the product soluble as a salt [4].
Protocol B: Transfer Hydrogenation (The "Solubility Hack")
If H2 gas balloon methods fail due to solubility, switch to Transfer Hydrogenation .
-
Reagent: Ammonium Formate or Cyclohexadiene.
-
Why it works: These reagents allow the use of more aggressive solvents (like pure DMF or high-boiling glycols) and higher temperatures (60°C+) where H2 gas solubility would normally drop [5].
Troubleshooting Module: Recrystallization & Purification
Symptom: You need to purify a Cbz-intermediate, but it either oils out or crashes out as an amorphous powder instead of crystals.
The "Anti-Solvent" Crash Protocol
Cbz-compounds often trap solvent in their crystal lattice. To obtain pure solids, use the Anti-Solvent Addition method rather than evaporative crystallization.[1]
Data: Solvent Compatibility Matrix for Cbz-Intermediates
| Solvent (Good) | Anti-Solvent (Bad) | Crystallization Strategy |
| Methanol/Ethanol | Water | Dissolve in warm alcohol; dropwise addition of water until turbid; cool slowly. |
| Dichloromethane | Hexane/Heptane | Dissolve in DCM; layer Hexane on top (liquid-liquid diffusion). |
| Toluene | Petroleum Ether | Standard cooling crystallization (Cbz-derivatives often form "glistening plates" in Toluene) [6]. |
| DMSO | Water | Not Recommended (Difficult to dry). Use only if strictly necessary. |
Critical Technical Note: When using Water as an anti-solvent for Cbz-amino acids, ensure the pH is adjusted. If the molecule has a free carboxylic acid, keep the pH < 3 to prevent ionization (which would increase water solubility and prevent crystallization).
Troubleshooting Module: Synthesis (Schotten-Baumann Conditions)
Symptom: During the protection step (Amine + Cbz-Cl), the reaction mixture solidifies, preventing stirring and lowering yield.
The Biphasic Solution
The classic Schotten-Baumann reaction uses Water/Ether or Water/Dioxane. If the intermediate precipitates, the reaction stops.
Optimized Protocol:
-
Solvent Switch: Replace Diethyl Ether with THF or Acetone . These are water-miscible (or semi-miscible), increasing the solubility of the organic phase.
-
Surfactant Addition: Add 1-2% Triton X-100 or CTAB . This creates a micellar environment that solubilizes the growing hydrophobic Cbz-chain [7].
-
pH Control: Maintain pH 9-10 using a carbonate buffer. If the pH drops, the amine becomes protonated (unreactive); if too high, Cbz-Cl hydrolyzes.
Frequently Asked Questions (FAQ)
Q: Can I use DMSO for Hydrogenolysis if my Cbz compound is insoluble in everything else? A: Proceed with extreme caution. DMSO is a catalyst poison for Palladium (Pd) due to the sulfur atom binding to the metal surface. If you must use DMSO, extensive washing of the catalyst or high pressures (50+ psi) and temperatures (60°C) are required. A better alternative is NMP (N-Methyl-2-pyrrolidone) or DMA (Dimethylacetamide) , which are less poisonous to Pd/C [8].
Q: My Cbz-amino acid "oils out" instead of crystallizing. How do I fix this? A: This is common with carbamates.
-
Seed Crystal: Scratch the glass or add a seed crystal.
-
Temperature Cycling: Heat the oil into solution, then cool very slowly (1°C/min).
-
Solvent Swap: Oils often form in DCM/Hexane. Switch to EtOAc/Heptane or Toluene.
Q: How do I remove the Cbz group without Hydrogenolysis (due to solubility)? A: Use Acidolytic Cleavage .
-
Reagent: 33% HBr in Acetic Acid or Trifluoromethanesulfonic acid (TFMSA).
-
Mechanism: This proceeds via an
-like mechanism, generating a benzyl carbocation. Solubility is rarely an issue here as the solvents are highly aggressive [1].
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[2] Wiley-Interscience.
-
Nievergelt, P., & Spingler, B. (2017). Properties of solvents tested for the thermal recrystallization of Carbamazepine (Structural analog). ResearchGate.[3]
-
Felpin, F.-X., & Fouquet, E. (2010).[4] A Useful, Reliable and Safer Protocol for Hydrogenation and Hydrogenolysis with Pd/C. Chemistry – A European Journal, 16(41), 12440-12445.[4]
-
BenchChem Technical Guides. (2024). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
-
Pande, C. S., & Nair, M. (1982). Ammonium formate: A versatile reagent in catalytic transfer hydrogenation. Reactive and Functional Polymers.
-
ChemicalBook. (2023). Benzyl Carbamate Properties and Recrystallization Data.
-
Pehere, A. D., & Abell, A. D. (2011). An improved large scale procedure for the preparation of N-Cbz amino acids.[5] Tetrahedron Letters, 52(13), 1493-1494.[5]
-
Organic Chemistry Portal. (2024). Protective Groups: Cbz-Amino Acids.[4][5][6]
Sources
- 1. Anti-solvent co-crystallization of carbamazepine and saccharin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Cbz-Protected Amino Groups [organic-chemistry.org]
- 5. experts.umn.edu [experts.umn.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Preventing racemization during the deprotection of (S)-morpholine carbamates
The following technical guide addresses the prevention of racemization during the deprotection of (S)-morpholine carbamates. It is structured as a Tier-3 Technical Support resource, prioritizing mechanistic understanding and actionable protocols.
Topic: Preventing Racemization & Maintaining Chiral Integrity Audience: Medicinal Chemists, Process Chemists, Peptide Scientists
Executive Summary: The Chiral Morpholine Challenge
Morpholine derivatives are privileged scaffolds in drug discovery, but their chiral stability is non-uniform. The risk of racemization depends critically on the position of the chiral center relative to the heteroatoms:
-
C3-Position (Amino-acid like): High risk. The C3 proton is
to both the carbamate nitrogen and the carboxylate/carbonyl. It behaves like a cyclic amino acid (e.g., proline) and is highly susceptible to base-catalyzed enolization during Fmoc removal. -
C2-Position (Ether-like): Moderate risk. The C2 proton is
to the oxygen and the carbonyl. While less acidic than C3, it is susceptible to acid-catalyzed racemization via oxocarbenium ion intermediates or ring-opening pathways under harsh acidic conditions (Boc removal).
This guide provides troubleshooting for both scenarios.
Troubleshooting Guide (Q&A)
Scenario A: Fmoc-Deprotection of (S)-Morpholine-3-Carboxylic Acid Derivatives
Q1: I am observing significant racemization (5–15% enantiomer) after standard Fmoc removal with 20% piperidine/DMF. Why?
Diagnosis: You are likely experiencing base-catalyzed enolization . The proton at the C3 position is sufficiently acidic (
-
Switch Bases: Replace piperidine with a milder base. Morpholine (50% v/v in DMF) is a proven alternative (
) that effectively removes Fmoc with significantly reduced risk of alpha-proton abstraction [1]. -
Add Acidic Modifiers: Add 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection cocktail. This buffers the basicity and suppresses enolization without preventing Fmoc cleavage.
Q2: Can I use DBU for faster deprotection if piperidine is too slow?
Diagnosis: Avoid DBU. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong base (
Scenario B: Boc-Deprotection of (S)-Morpholine-2-Carboxylic Acid Derivatives
Q3: My (S)-2-morpholine carboxylic acid loses optical purity during TFA deprotection (neat or 50% DCM). Diagnosis: This is likely acid-catalyzed racemization or cation trapping . While the C2 position is less prone to direct enolization, high concentrations of strong acid can promote:
-
Oxocarbenium Formation: Protonation of the ring oxygen can lead to transient ring opening/closing, scrambling the center.
-
Thermal Effects: Exotherms from mixing TFA/DCM can accelerate racemization. Corrective Action:
-
Temperature Control: Perform the reaction at 0°C and allow it to warm to room temperature only if necessary.
-
Reagent Switch: Use 4M HCl in Dioxane . The mechanism of removal (protonation of the carbamate oxygen followed by collapse) is often cleaner for sensitive ethers than the solvolysis driven by TFA [2].
-
Scavengers: Ensure triisopropylsilane (TIPS) or water is present to quench the tert-butyl cations immediately, preventing them from acting as Lewis acids that might degrade the morpholine ring.
Decision Matrix & Mechanisms
The following diagram illustrates the mechanistic pathways for racemization and the decision logic for selecting deprotection conditions.
Figure 1: Decision tree for selecting deprotection conditions based on the chiral center position (C2 vs C3) and protecting group chemistry.
Validated Experimental Protocols
Protocol A: Racemization-Free Fmoc Removal (C3-Morpholine)
Best for: (S)-N-Fmoc-morpholine-3-carboxylic acid derivatives.
Materials:
-
Morpholine (Reagent Grade)
-
DMF (Peptide Grade, amine-free)
-
Optional: HOBt (Hydroxybenzotriazole)[1]
Procedure:
-
Preparation: Prepare a solution of 50% (v/v) Morpholine in DMF .
-
Note: If the sequence is particularly hydrophobic or prone to aspartimide formation, add 0.1 M HOBt to this solution.
-
-
Execution: Add the deprotection solution to the resin-bound substrate (10 mL per gram of resin).
-
Incubation: Agitate at Room Temperature (20–25°C) for 15 minutes .
-
Caution: Do not heat. Microwave-assisted deprotection (>40°C) significantly increases racemization risk for this substrate.
-
-
Wash: Drain and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Validation: Perform a micro-cleavage and check enantiomeric purity via Chiral HPLC (e.g., Chiralpak AD-H column).
Protocol B: Controlled Boc Removal (C2/C3-Morpholine)
Best for: (S)-N-Boc-morpholine-2-carboxylic acid or sensitive C3 derivatives.
Materials:
-
4M HCl in Dioxane (Commercial anhydrous solution)
-
OR: TFA (Trifluoroacetic acid), TIPS (Triisopropylsilane), DCM.
Procedure (HCl Method - Preferred):
-
Setup: Cool the reaction vessel containing the substrate to 0°C using an ice bath.
-
Addition: Add 4M HCl in Dioxane (10–20 equivalents relative to Boc).
-
Reaction: Stir at 0°C for 30 minutes. Monitor by TLC or LCMS.
-
Stop Condition: Stop immediately upon disappearance of starting material. Extended exposure to strong acid promotes acid-catalyzed epimerization.
-
-
Workup: Concentrate in vacuo at <30°C . Do not use high heat on the rotovap. Co-evaporate with toluene or ether to remove excess HCl.
Procedure (TFA Method):
-
Cocktail: Prepare a solution of TFA:DCM:TIPS:H2O (50:45:2.5:2.5) .
-
Why TIPS/Water? They scavenge the tert-butyl cation. Without them, the cation can alkylate the morpholine ring or facilitate reversible reactions that lead to racemization [3].
-
-
Execution: Add cold (0°C) cocktail to the substrate. Stir at 0°C for 60 minutes.
-
Workup: Precipitate into cold diethyl ether or concentrate under reduced pressure at low temperature.
Comparative Data: Base Selection Impact
The following table summarizes the impact of different bases on the optical purity of sensitive C3-chiral centers during Fmoc removal.
| Deprotection Reagent | Conditions | Relative Rate | Racemization Risk | Recommendation |
| 20% Piperidine / DMF | RT, 20 min | Fast (1.0x) | High (>5% loss) | Avoid for C3-Morpholine |
| 50% Morpholine / DMF | RT, 30 min | Moderate (0.6x) | Low (<0.5% loss) | Recommended |
| 5% Piperazine / DMF | RT, 20 min | Moderate (0.7x) | Moderate | Acceptable with HOBt |
| 2% DBU / DMF | RT, 5 min | Very Fast (5.0x) | Critical (>20% loss) | Do Not Use |
References
-
Mthembu, S. N., et al. (2024).[2][3] "Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis."[2][4] Journal of Peptide Science. Link
-
Han, G., et al. (2020). "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances. Link
-
Lundt, B. F., et al. (1978). "Selective removal of the N-Boc protecting group in the presence of tert-butyl esters and other acid-sensitive groups." International Journal of Peptide and Protein Research. Link
Sources
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
Navigating Amine Protection: A Guide to Benzyl Chloroformate Alternatives for Morpholine
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
In the landscape of complex organic synthesis, particularly within drug development, the judicious selection of protecting groups is paramount to achieving desired chemical transformations with high yield and purity. While benzyl chloroformate (Cbz-Cl) has long been a staple for the protection of amines, its limitations, including harsh deprotection conditions (hydrogenolysis), have prompted the adoption of more versatile and orthogonal alternatives. This guide provides an in-depth technical resource for scientists encountering challenges with or seeking alternatives to Cbz-Cl for the protection of morpholine, a common heterocyclic secondary amine in medicinal chemistry.
Here, we will explore the practical application of two primary alternatives: Di-tert-butyl dicarbonate (Boc₂O) and 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). We will delve into the mechanistic underpinnings of these reagents, provide detailed experimental protocols, and address common troubleshooting scenarios in a direct question-and-answer format.
Comparative Overview of Cbz-Cl Alternatives for Morpholine Protection
The choice between Boc and Fmoc protection for morpholine is dictated by the overall synthetic strategy, particularly the presence of other functional groups and the required deprotection conditions. The following table summarizes the key characteristics of these reagents in the context of morpholine protection.
| Feature | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) |
| Protecting Group | Cbz (Carboxybenzyl) | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethoxycarbonyl) |
| Typical Reagent | Benzyl chloroformate | Di-tert-butyl dicarbonate | 9-Fluorenylmethyl chloroformate |
| Protection Conditions | Aqueous base (e.g., NaHCO₃) or organic base (e.g., triethylamine) in an organic solvent.[1] | Basic conditions (e.g., NaOH, triethylamine, DMAP) in various solvents (THF, DCM, water).[2][3] | Basic conditions (e.g., NaHCO₃, pyridine) in solvents like dioxane/water or DMF.[4][5] |
| Deprotection Conditions | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids (e.g., HBr in acetic acid).[1] | Acidic conditions (e.g., TFA in DCM, HCl in dioxane).[2][6] | Basic conditions, typically with a secondary amine like 20% piperidine in DMF.[4][7] |
| Advantages | Stable to a wide range of non-reductive conditions. | Mild, acid-labile deprotection.[8] Orthogonal to Fmoc and Cbz groups.[4][9] | Base-labile deprotection, orthogonal to acid-labile groups like Boc.[4][10] |
| Disadvantages | Deprotection is incompatible with reducible functional groups (e.g., alkenes, alkynes, some aromatic systems). Catalyst poisoning can be an issue. | Sensitive to strong acids. The tert-butyl cation generated during deprotection can cause side reactions.[8] | Sensitive to basic conditions. The dibenzofulvene byproduct of deprotection can be problematic.[11] |
| Orthogonality | Orthogonal to Boc and Fmoc. | Orthogonal to Fmoc and Cbz.[4] | Orthogonal to Boc and Cbz.[4] |
Experimental Workflows and Methodologies
A clear understanding of the experimental workflow is crucial for successful amine protection. Below are diagrams illustrating the general processes for Boc and Fmoc protection of morpholine.
Caption: General workflow for the Boc protection of morpholine.
Caption: General workflow for the Fmoc protection of morpholine.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during the protection and deprotection of morpholine using Boc and Fmoc reagents.
Boc Protection of Morpholine: Troubleshooting
Q1: My Boc protection of morpholine is sluggish or incomplete, as indicated by TLC analysis. What are the likely causes and how can I resolve this?
A1: Incomplete reaction is a common issue. Here are the primary factors to investigate:
-
Insufficient Reagent: While a slight excess of Boc₂O (1.1-1.2 equivalents) is standard, for less reactive systems or if some of the reagent has degraded, increasing the stoichiometry to 1.5 equivalents can drive the reaction to completion.
-
Base Strength and Stoichiometry: For the reaction to proceed, a base is required to neutralize the initially formed protonated carbamate.[8] Triethylamine (TEA) is a common choice. Ensure at least one equivalent of base is used. For sterically hindered or less nucleophilic amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be beneficial, though it should be used judiciously to avoid side reactions.
-
Solvent Effects: The choice of solvent can influence reaction rates. While THF and DCM are common, a more polar aprotic solvent like acetonitrile or DMF can sometimes accelerate the reaction. For some substrates, aqueous conditions with a base like sodium bicarbonate are also effective.[2]
-
Temperature: Most Boc protections proceed well at room temperature. However, if the reaction is slow, gentle heating to 40-50°C can increase the rate.[2]
-
Catalyst: In some cases, particularly with less nucleophilic amines, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction.[12] However, be aware that DMAP can also catalyze the formation of byproducts.
Q2: I'm observing a significant amount of di-tert-butyl carbonate as a byproduct. How can I minimize its formation and simplify purification?
A2: The formation of di-tert-butyl carbonate and other byproducts can complicate purification. Consider the following:
-
Controlled Addition of Boc₂O: Adding the Boc anhydride solution dropwise to the reaction mixture rather than all at once can help to minimize side reactions.
-
Aqueous Work-up: A thorough aqueous work-up is crucial. Washing the organic layer with a saturated solution of sodium bicarbonate can help to remove unreacted Boc₂O and acidic byproducts. A subsequent wash with brine will aid in removing water from the organic layer.
-
Purification Strategy: While flash column chromatography is often effective, for larger scales, crystallization of the Boc-protected morpholine may be a more efficient purification method.
Q3: During the acidic deprotection of my Boc-protected morpholine derivative, I am seeing side products. What could be causing this and what are the solutions?
A3: The tert-butyl cation generated during acidic deprotection is highly electrophilic and can react with nucleophiles present in your molecule or the solvent.[8]
-
Use of Scavengers: To prevent unwanted alkylation, especially if your molecule contains electron-rich aromatic rings or other nucleophilic functional groups, the addition of a scavenger to the deprotection cocktail is highly recommended. Common scavengers include anisole, thioanisole, or triethylsilane.
-
Milder Acidic Conditions: If your substrate is sensitive to strong acids like neat TFA, consider using milder conditions. A solution of 4M HCl in dioxane or 1,4-dioxane is a common alternative.[13] For extremely sensitive substrates, Lewis acids such as zinc bromide in an inert solvent can also effect deprotection.[3]
-
Temperature Control: Perform the deprotection at 0°C to room temperature. Avoid heating unless absolutely necessary, as this can promote side reactions.
Fmoc Protection of Morpholine: Troubleshooting
Q1: The Fmoc protection of my morpholine is not going to completion. What should I check?
A1: Similar to Boc protection, incomplete Fmoc protection can be due to several factors:
-
Reagent Quality: Fmoc-Cl is sensitive to moisture and can degrade over time.[5] Ensure you are using a fresh, high-quality reagent. Storing it under an inert atmosphere is recommended.
-
Base Selection: The choice of base is critical. For Schotten-Baumann conditions (e.g., in a biphasic system of dioxane and water), a mild inorganic base like sodium bicarbonate is typically used.[4] In anhydrous conditions, an organic base like pyridine is common. Ensure the base is present in at least stoichiometric amounts to neutralize the HCl generated during the reaction.[5]
-
Reaction Conditions: The reaction is often started at 0°C and allowed to warm to room temperature. If the reaction is slow, allowing it to proceed for a longer duration or ensuring adequate mixing can help.
Q2: I am having difficulty removing the Fmoc group from my morpholine derivative using piperidine. What are my options?
A2: While 20% piperidine in DMF is the standard for Fmoc deprotection, some substrates can be resistant.
-
Increase Deprotection Time or Temperature: For sterically hindered substrates, extending the deprotection time or gently warming the reaction mixture may be necessary.[14]
-
Alternative Bases: If piperidine is ineffective or causes side reactions, other bases can be used. Morpholine itself can be used as a deprotection agent, although it is less reactive than piperidine.[1] For very resistant Fmoc groups, a stronger non-nucleophilic base like DBU can be effective, often used at a concentration of 2% in DMF.[14] Other alternatives that have been explored include 4-methylpiperidine and piperazine.[7][15]
-
Solvent Choice: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can sometimes be a better choice for improving solubility and reaction efficiency.
Q3: After Fmoc deprotection, I am having trouble with the purification due to the dibenzofulvene-piperidine adduct. How can I manage this?
A3: The dibenzofulvene (DBF) adduct formed during deprotection can be a nuisance during purification.
-
Work-up Procedure: A thorough aqueous wash can help to remove a significant portion of the water-soluble adduct.
-
Alternative Scavengers: In some solution-phase syntheses, using a different secondary amine that forms a more easily removable adduct can be advantageous. For example, tris(2-aminoethyl)amine can be used for Fmoc removal, and its DBF adduct can be extracted with an acidic aqueous solution.[16]
-
Chromatography: Careful flash column chromatography is often required to separate the desired deprotected amine from the DBF adduct. Using a gradient elution can be helpful.
Orthogonal Protection Strategies in Drug Development
In the synthesis of complex molecules with multiple amine functionalities, an orthogonal protection strategy is essential. This allows for the selective deprotection of one amine in the presence of others. The combination of Boc and Fmoc protecting groups is a classic example of an orthogonal pair.
Caption: Orthogonal protection strategy using Boc and Fmoc groups.
This strategy allows for the selective deprotection and subsequent functionalization of either amine group, providing a powerful tool for the synthesis of complex drug candidates.
References
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group.
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
ACS Sustainable Chemistry & Engineering. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PMC. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
ACS Publications. (n.d.). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]
-
SciELO. (n.d.). A Greener, Efficient and Catalyst-Free Ultrasonic-Assisted Protocol for the N-Fmoc Protection of Amines. Retrieved from [Link]
-
PMC. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]
-
PMC. (n.d.). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines. Retrieved from [Link]
-
PubMed. (2007). Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
PMC. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
-
ResearchGate. (2019). A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst. Retrieved from [Link]
-
Reddit. (2022). Working up the product after removing FMOC. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. Retrieved from [Link]
-
Mthembu, S. N., Chakraborty, A., Schönleber, R., Albericio, F., & de la Torre, B. G. (2024). Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis. Journal of Peptide Science, 30(2), e3538. Retrieved from [Link]
-
PubMed. (n.d.). Concise Synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic Acid. Retrieved from [Link]
-
PMC. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Retrieved from [Link]
-
ChemRxiv. (n.d.). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
YouTube. (2024). Steric Hindrance | Organic Chemistry. Retrieved from [Link]
-
PMC. (n.d.). Temporary Restraints to Overcome Steric Obstacles—Efficient Strategy for the Synthesis of Mycalamide B. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols1. Retrieved from [Link]
-
RSC Publishing. (2013). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Semantic Scholar. (1995). Two New Orthogonal Amine-Protecting Groups that can be Cleaved under Mild or Neutral Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). L-Proline. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. jk-sci.com [jk-sci.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. scielo.br [scielo.br]
- 11. reddit.com [reddit.com]
- 12. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. renyi.hu [renyi.hu]
A Comparative Guide to the Stability of Cbz and Boc Protecting Groups on Morpholine Rings
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the judicious selection of protecting groups is a cornerstone of success. The morpholine moiety, a prevalent scaffold in numerous bioactive molecules, presents a unique challenge for the protection of its secondary amine. This guide offers an in-depth comparison of two of the most ubiquitous amine-protecting groups, Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc), with a specific focus on their stability when attached to the morpholine ring. By delving into their chemical properties, deprotection kinetics, and orthogonal relationship, this document aims to equip researchers with the knowledge to make informed decisions in their synthetic strategies.
Unveiling the Contenders: Cbz and Boc Protecting Groups
The protection of the morpholine nitrogen is often a critical step to prevent its undesired participation in subsequent chemical transformations. Both Cbz and Boc groups form a carbamate linkage with the morpholine nitrogen, effectively attenuating its nucleophilicity and basicity.
The Cbz group , introduced by Bergmann and Zervas in 1932, is a stalwart in peptide synthesis and general organic synthesis.[1] Its stability under a wide range of conditions, coupled with its selective removal by catalytic hydrogenolysis, has cemented its utility.[1][2]
The Boc group , on the other hand, is renowned for its acid lability.[2] Its ease of removal under mild acidic conditions, while maintaining stability to a host of other reagents, makes it an exceptionally versatile tool in multistep synthesis.[3]
The fundamental difference in their deprotection chemistry forms the basis of their "orthogonal" relationship, a concept of paramount importance in complex molecule synthesis where multiple protecting groups are employed.[4] This orthogonality allows for the selective deprotection of one group without affecting the other.[1]
Comparative Stability Analysis: N-Cbz-Morpholine vs. N-Boc-Morpholine
The stability of a protecting group is not an absolute measure but is highly dependent on the reaction conditions. The following table summarizes the relative stability of N-Cbz-morpholine and N-Boc-morpholine under various chemical environments based on established principles of protecting group chemistry.
| Condition | N-Cbz-Morpholine Stability | N-Boc-Morpholine Stability | Rationale & Key Considerations |
| Strong Acids | Labile | Highly Labile | Boc is designed for acid-labile cleavage, readily removed by reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] Cbz can also be cleaved by strong acids like HBr in acetic acid, but generally requires harsher conditions than Boc.[7][8] |
| Weak Acids | Generally Stable | Moderately Stable to Labile | N-Boc-morpholine may exhibit some instability in the presence of weaker acids over extended periods, especially with heating. Cbz is robustly stable under these conditions.[9] |
| Strong Bases | Generally Stable | Stable | Both carbamates are generally stable to basic conditions, such as hydrolysis with NaOH or KOH.[10][11] |
| Nucleophiles | Generally Stable | Stable | Both protecting groups are stable towards most common nucleophiles. |
| Catalytic Hydrogenolysis | Highly Labile | Stable | This is the hallmark of Cbz deprotection, proceeding efficiently with catalysts like Pd/C and a hydrogen source.[12][13] The Boc group is completely stable under these conditions.[2] |
| Oxidizing Agents | Generally Stable | Generally Stable | Both groups are stable to many common oxidizing agents. |
| Reducing Agents (Non-catalytic) | Generally Stable | Generally Stable | Both are stable to common reducing agents like NaBH4 in the absence of a catalyst that can activate hydrogenolysis. |
Mechanistic Insights into Deprotection
Understanding the mechanisms of deprotection is crucial for predicting stability and potential side reactions.
N-Boc-Morpholine Deprotection: An Acid-Catalyzed Cascade
The deprotection of N-Boc-morpholine proceeds via an E1 elimination mechanism. Protonation of the carbonyl oxygen of the Boc group is followed by the loss of a stable tert-butyl cation, forming a carbamic acid intermediate which spontaneously decarboxylates to yield the free morpholine and carbon dioxide.[14]
Caption: Acid-catalyzed deprotection of N-Boc-morpholine.
N-Cbz-Morpholine Deprotection: A Surface-Mediated Reduction
The hydrogenolysis of N-Cbz-morpholine is a heterogeneous catalytic process. The Cbz-protected morpholine and hydrogen gas adsorb onto the surface of the palladium catalyst. The benzylic C-O bond is then cleaved, leading to the formation of toluene and the unstable carbamic acid, which, as in the Boc deprotection, fragments to the free amine and carbon dioxide.[15]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 5. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. tdcommons.org [tdcommons.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
